"synthesis and properties of calcium plumbate for scientific research"
"synthesis and properties of calcium plumbate for scientific research"
An In-depth Technical Guide to the Synthesis and Properties of Calcium Plumbate (Ca₂PbO₄) for Scientific Research
Introduction
Calcium plumbate, with the chemical formula Ca₂PbO₄, is an inorganic mixed-metal oxide compound.[1] Historically, it was first prepared by G. Kassner in 1894.[1] While initially used as a source of oxygen, its primary application since the mid-20th century has been as an effective anti-corrosive pigment in paints and coatings, offering an alternative to red lead.[1][2] In this context, it is believed to passivate both the cathodic and anodic regions on iron and steel surfaces.[2] The compound typically features lead in the +4 oxidation state (Pb(IV)) within a plumbate anion.[1] Structurally, the Pb⁴⁺ ions are bonded to six oxygen atoms, forming a network of PbO₆ octahedra, with Ca²⁺ ions situated within this network.[1][3] This guide provides a detailed overview of the synthesis methods, experimental protocols, and key properties of calcium plumbate relevant to scientific research.
Synthesis Methodologies
The synthesis of calcium plumbate (Ca₂PbO₄) is primarily achieved through two principal routes: the conventional high-temperature solid-state reaction and solution-based sol-gel methods.
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Solid-State Reaction: This is the traditional and most straightforward method for producing calcium plumbate. It involves the high-temperature reaction of calcium and lead oxide precursors.[1] The process relies on the diffusion of ions through the solid materials to form the desired product.[1] Key advantages include the use of readily available, low-cost raw materials and a simple process flow suitable for large-scale production.[2]
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Sol-Gel Method (Pechini Route): The sol-gel process, particularly the Pechini method, offers a wet-chemical route to synthesize finely dispersed, homogenous oxide materials at lower temperatures than solid-state reactions.[1][4] This method involves the chelation of metal cations by a hydroxycarboxylic acid (like citric acid) in an aqueous solution, followed by polymerization with a polyhydroxy alcohol (like ethylene glycol) to form a solid polymeric resin.[1] Upon heating, this resin decomposes, yielding the final oxide product with extremely small particle sizes.[1] Studies have shown that single-phase Ca₂PbO₄ can be formed at 800 °C after just 2 hours of annealing using this method.[4]
Experimental Protocols
Solid-State Synthesis Protocol
This protocol is based on a method designed to produce high-purity Ca₂PbO₄ powder.[2]
1. Precursor Preparation and Mixing:
- Weigh stoichiometric amounts of a calcium salt (e.g., calcium oxide, CaO) and a lead salt (e.g., lead(II) oxide, PbO, or lead nitrate).[2] A typical molar ratio of calcium to lead is 2:1.[2]
- For example, use 5.0g of PbO and 2.5 - 4.0g of CaO.[2]
- Thoroughly grind the precursor powders together in an agate mortar to ensure complete and uniform mixing.[2]
2. High-Temperature Calcination:
- Compact the mixed powder into a corundum crucible.[2]
- Place the crucible in a muffle furnace and heat to a temperature between 600 °C and 800 °C.[2]
- Maintain this temperature for a soaking time of 24 hours to allow the reaction to complete, forming Ca₂PbO₄.[2]
3. Purification and Product Recovery:
- After cooling, grind the resulting product to a particle size of 60-120 microns and sieve.[2]
- Wash the powder by ultrasonic cleaning for 3-8 cycles (2-10 minutes each) using a washing solution (e.g., 0.5%-3% ammonium chloride solution or an acidic solution with a pH of 4-5).[2]
- Filter the product to separate it from the washing solution.[2]
- Wash the filtered product with deionized water for another 3-8 cycles.[2]
- Perform a final solid-liquid separation via filtration under reduced pressure and dry the resulting powder in an oven to obtain pure Ca₂PbO₄.[2]
Sol-Gel Synthesis Protocol (Pechini Method)
This protocol is a representative procedure based on the principles of the Pechini process, which has been successfully applied to Ca₂PbO₄ synthesis.[1][4]
1. Precursor Solution and Chelation:
- Dissolve stoichiometric amounts of calcium and lead salts (e.g., calcium nitrate and lead nitrate) in distilled water.
- Add a hydroxycarboxylic acid, such as citric acid, to the solution. The molar ratio of citric acid to total metal cations is typically greater than 1 to ensure complete chelation.
- Stir the solution until the salts and citric acid are fully dissolved, forming metal-citrate complexes.
2. Polymerization and Gel Formation:
- Add a polyhydroxy alcohol, such as ethylene glycol, to the solution.
- Heat the solution on a hot plate to between 150 °C and 250 °C.[1] This promotes a polyesterification reaction between the citrate complexes and the ethylene glycol, gradually increasing the solution's viscosity.
- Continue heating to evaporate excess water, resulting in a solid, transparent polymeric resin or gel.[1]
3. Calcination:
- Place the dried resin in a crucible and transfer it to a furnace for calcination.
- First, heat at a lower temperature (e.g., 400 °C) to decompose the organic resin.
- Then, increase the temperature to 800 °C and anneal for at least 2 hours to crystallize the Ca₂PbO₄ phase.[4]
4. Final Product:
- After cooling, the resulting product is a finely powdered Ca₂PbO₄. Further grinding may be performed if necessary.
Visualization of Synthesis Workflows
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Properties of Calcium Plumbate (Ca₂PbO₄)
The properties of calcium plumbate have been characterized through various experimental and computational methods.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of Ca₂PbO₄ are summarized in the table below.
| Property | Value | Citations |
| Chemical Formula | Ca₂PbO₄ | [3][5] |
| Molecular Weight | 351.35 g/mol | [3] |
| Appearance | Orange to brown crystalline powder | [5] |
| Density | 5.71 - 5.82 g/cm³ | [5][6] |
| Melting Point | Decomposes (Peritectic reaction at 980 ± 2°C) | [5] |
| Solubility | Insoluble in H₂O; Decomposed by hot H₂O; Soluble in acids with decomposition | [5] |
Structural and Dielectric Properties
Ca₂PbO₄ crystallizes in an orthorhombic system and its structure has been well-defined. Computational studies have also provided insight into its dielectric properties.
| Property | Value | Citations |
| Crystal System | Orthorhombic | [5] |
| Space Group | Pbam (No. 55) | [5] |
| Lattice Parameters | a = 5.901 Å, b = 9.908 Å, c = 3.427 Å | [6] |
| Coordination Geometry | Ca²⁺: 7-coordinate; Pb⁴⁺: 6-coordinate (octahedral) | [5] |
| Dielectric Tensor (Electronic) | ε₁₁ = 4.48, ε₂₂ = 4.72, ε₃₃ = 4.90 | [6] |
| Dielectric Tensor (Total) | ε₁₁ = 13.46, ε₂₂ = 16.82, ε₃₃ = 15.44 | [6] |
References
- 1. Pechini process - Wikipedia [en.wikipedia.org]
- 2. CN103641158A - A method for preparing Ca2PbO4 powder by solid phase synthesis - Google Patents [patents.google.com]
- 3. Dicalcium lead tetraoxide | CaO3Pb | CID 14228656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. mp-21137: Ca2PbO4 (orthorhombic, Pbam, 55) [legacy.materialsproject.org]
